molecular formula C24H24Cl2N4O4 B606208 Fisogatinib CAS No. 1707289-21-1

Fisogatinib

Cat. No. B606208
CAS RN: 1707289-21-1
M. Wt: 503.38
InChI Key: MGZKYOAQVGSSGC-DLBZAZTESA-N
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Description

Fisogatinib, also known as BLU-554, is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4) with potential antineoplastic activity . Upon oral administration, fisogatinib specifically binds to and blocks the binding of the ligand FGF19 to FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells .


Molecular Structure Analysis

Fisogatinib has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .


Chemical Reactions Analysis

While specific chemical reactions involving Fisogatinib are not available, FGFR-targeted therapeutics have been studied extensively. The molecular brake and DFG latch in FGFRs play crucial roles in maintaining the inactive conformation of the FGFR kinase domain .


Physical And Chemical Properties Analysis

Fisogatinib has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .

Safety and Hazards

Fisogatinib was well tolerated in a phase I study, with most adverse events being manageable, grade 1/2 gastrointestinal events, primarily diarrhea, nausea, and vomiting . A safety data sheet suggests that it is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

FGFR-targeted therapeutics have shown promise, and more inhibitors are expected to be translated from bench to bedside in the near future . Noncovalent ATP-competitive FGFR inhibitors and covalent FGFR4-specific inhibitors are vulnerable to gatekeeper mutations that hamper drug–target interactions, whereas covalent pan-FGFR or FGFR2-specific inhibitors are less susceptible to such alterations .

properties

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKYOAQVGSSGC-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fisogatinib

CAS RN

1707289-21-1
Record name Fisogatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisogatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FISOGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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